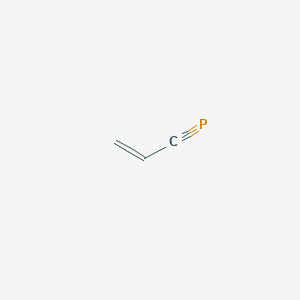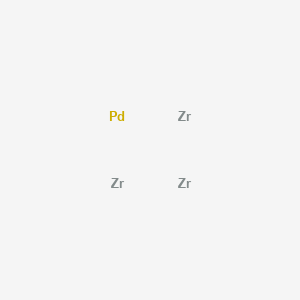
Palladium--zirconium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–zirconium (1/3) is an intermetallic compound composed of palladium and zirconium in a 1:3 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. The combination of palladium and zirconium results in a material that exhibits excellent catalytic properties, high thermal stability, and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of palladium–zirconium (1/3) typically involves the direct combination of palladium and zirconium metals. The metals are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often include high temperatures and an inert atmosphere to prevent oxidation. The process can be represented by the following reaction: [ \text{Pd} + 3\text{Zr} \rightarrow \text{PdZr}_3 ]
Industrial Production Methods: In industrial settings, the production of palladium–zirconium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and the formation of the desired intermetallic compound. The use of high-purity starting materials and precise control of reaction conditions are crucial for obtaining high-quality palladium–zirconium (1/3).
化学反应分析
Types of Reactions: Palladium–zirconium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and zirconium oxide.
Reduction: Palladium–zirconium (1/3) can be reduced back to its metallic components under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal halides or organometallic compounds.
Major Products:
Oxidation: Palladium oxide (PdO) and zirconium oxide (ZrO₂).
Reduction: Metallic palladium and zirconium.
Substitution: New intermetallic compounds depending on the substituting element.
科学研究应用
Palladium–zirconium (1/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Materials Science: Palladium–zirconium (1/3) is studied for its unique structural and electronic properties, making it valuable in the development of advanced materials.
Nanotechnology: The compound is used in the synthesis of nanoparticles for applications in electronics, sensors, and biomedical devices.
Energy Storage: Palladium–zirconium (1/3) is explored for its potential use in hydrogen storage systems and fuel cells.
作用机制
The mechanism by which palladium–zirconium (1/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: Palladium–zirconium (1/3) can activate hydrogen molecules, making them more reactive in hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential in oxidation-reduction reactions.
Surface Interactions: The unique surface properties of palladium–zirconium (1/3) allow it to interact with various reactants, enhancing reaction rates and selectivity.
相似化合物的比较
Palladium–zirconium (1/3) can be compared with other similar intermetallic compounds, such as:
Palladium–nickel (1/3): Similar catalytic properties but different thermal stability and resistance to corrosion.
Palladium–titanium (1/3): Different electronic properties and applications in materials science.
Palladium–rhodium (1/3): Higher catalytic activity in certain reactions but more expensive and less abundant.
Uniqueness: Palladium–zirconium (1/3) stands out due to its excellent combination of catalytic properties, thermal stability, and resistance to corrosion. These characteristics make it a versatile and valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
81551-90-8 |
|---|---|
分子式 |
PdZr3 |
分子量 |
380.09 g/mol |
IUPAC 名称 |
palladium;zirconium |
InChI |
InChI=1S/Pd.3Zr |
InChI 键 |
GRUTXNAELUZORQ-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Zr].[Zr].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

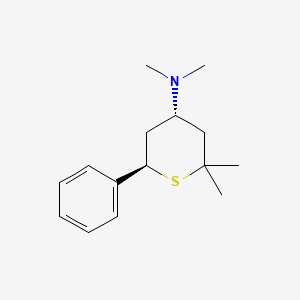
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
sulfanium iodide](/img/structure/B14422268.png)
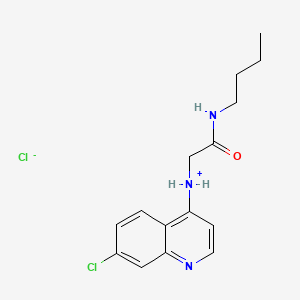
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
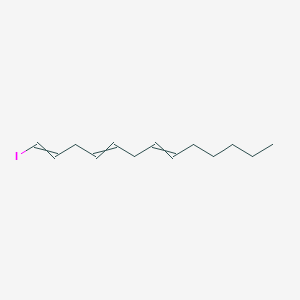
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

